molecular formula C22H17ClN4O4 B2832533 N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1112313-64-0

N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2832533
CAS No.: 1112313-64-0
M. Wt: 436.85
InChI Key: PYGWYDDXAHJBDI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a substituted pyridinone moiety and a 4-chlorophenyl group. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c1-30-18-9-2-14(3-10-18)21-25-22(31-26-21)15-4-11-20(29)27(12-15)13-19(28)24-17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWYDDXAHJBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyrimidine intermediates, followed by their coupling under specific conditions. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrimidine Core: This involves the condensation of suitable amines and carbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the isoxazole and pyrimidine intermediates, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit significant anticancer activities. The oxadiazole and dihydropyridine moieties are known to interact with various cellular targets involved in cancer progression. For instance, studies have shown that derivatives containing these structures can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been studied for their ability to combat bacterial and fungal infections. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups may enhance the compound's interaction with microbial membranes, leading to increased efficacy against pathogens .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of related compounds through modulation of neurotransmitter systems. Compounds with similar structures have been shown to exert protective effects against neurodegenerative conditions by acting as antagonists at NMDA receptors, thus reducing excitotoxicity associated with excessive glutamate signaling . This suggests that this compound may also possess neuroprotective properties.

Therapeutic Potential

The therapeutic applications of this compound are promising:

Therapeutic Area Potential Applications Mechanism of Action
CancerAntitumor agentsInduction of apoptosis
Infectious DiseasesAntimicrobial agentsDisruption of microbial membranes
Neurodegenerative DiseasesNeuroprotective agentsNMDA receptor antagonism

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Activity Study : A study demonstrated that a similar compound exhibited a dose-dependent reduction in cell viability in various cancer cell lines. Mechanistic studies indicated that the compound induced apoptosis through mitochondrial pathways .
  • Neuroprotection Research : Research involving animal models showed that administration of compounds with similar structures resulted in improved cognitive function and reduced neuronal loss in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinone Ring

  • Target Compound: The pyridinone ring lacks methyl groups at positions 4 and 6, unlike the analogs in and , which feature 4,6-dimethyl substitutions.
  • Compound : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide
    • The 4,6-dimethyl groups increase hydrophobicity (logP ~3.2 predicted) compared to the target compound.
    • The 4-isopropylphenyl acetamide group introduces bulkier substituents, which may limit membrane permeability .

Modifications on the Aromatic Acetamide Side Chain

  • Compound : N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
    • The 3-chloro-4-methoxyphenyl substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could modulate electronic properties (e.g., dipole moment) compared to the target compound’s simpler 4-chlorophenyl group .

Heterocyclic Core Variations

  • Target Compound: The 1,2,4-oxadiazole ring is linked to a pyridinone, favoring planar molecular geometry.
  • Compound: 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Replaces pyridinone with a pyrazole ring, introducing a thioether (methylsulfanyl) group. This increases polar surface area and may enhance metabolic stability but reduce passive diffusion .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound Compound Compound
Molecular Weight ~450–470 g/mol (estimated) 532.99 g/mol 557.43 g/mol
logP (Lipophilicity) ~2.8–3.1 (predicted) ~3.2 (calculated) ~3.5 (calculated)
Hydrogen Bond Acceptors 7 7 8
Key Substituents 4-Cl, 4-OCH₃ 4-Cl, 4-isoPropyl, 4,6-diCH₃ 3-Cl, 4-OCH₃, 4,6-diCH₃

Biological Activity

N-(4-chlorophenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes an oxadiazole moiety and a dihydropyridine framework. Its chemical formula is C20H19ClN4O3C_{20}H_{19}ClN_4O_3, with a molecular weight of approximately 392.84 g/mol. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and dihydropyridine structures often exhibit diverse biological activities. The key areas of interest for this compound include:

  • Anticancer Activity : Compounds with oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies demonstrate that related oxadiazole compounds exhibit IC50 values ranging from 1.61 to 92.4 µM against different tumor cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
  • Anti-inflammatory Effects : The introduction of halogenated phenyl groups has been linked to enhanced anti-inflammatory activity in oxadiazole derivatives. This suggests that this compound may also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play crucial roles in cancer progression and inflammation .
  • Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .
  • Receptor Modulation : The structural components may interact with various receptors involved in cellular signaling pathways, potentially modulating inflammatory responses or tumor growth .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of related compounds, it was found that derivatives with similar structures exhibited significant cytotoxicity against a panel of cancer cell lines. For instance, one derivative showed an IC50 value of 92.4 µM against human lung adenocarcinoma cells (LXFA 629) .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives revealed that compounds with para-substituted phenyl groups displayed enhanced inhibition of pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in inflammatory diseases.

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